![molecular formula C14H11ClN6O B5141642 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B5141642.png)
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention due to its potent anticancer activity and its ability to target specific cancer cells.
Wirkmechanismus
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide targets Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling. By inhibiting BTK, 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide is its potential for off-target effects, which may lead to unwanted side effects. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide in clinical settings.
Zukünftige Richtungen
For research on 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide include clinical trials to evaluate its safety and efficacy in cancer patients, as well as studies to investigate its potential for combination therapy with other anticancer agents. Additionally, further research is needed to elucidate the molecular mechanisms underlying 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide's anticancer activity and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-pyridinecarboxaldehyde and sodium borohydride in the presence of acetic acid. This reaction yields the intermediate 2-chloro-N-(4-pyridinylmethyl)-5-nitrobenzamide, which is then treated with sodium azide and trifluoroacetic acid to give the final product, 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide has been extensively studied for its anticancer activity and has shown promising results in preclinical studies. It has been found to inhibit the growth of various types of cancer cells, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. 2-chloro-N-(4-pyridinylmethyl)-5-(1H-tetrazol-1-yl)benzamide has also been shown to induce apoptosis in cancer cells and to inhibit the activity of key signaling pathways involved in cancer cell survival and proliferation.
Eigenschaften
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)-5-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O/c15-13-2-1-11(21-9-18-19-20-21)7-12(13)14(22)17-8-10-3-5-16-6-4-10/h1-7,9H,8H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIESPUNCTVGFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCC3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyridin-4-ylmethyl)-5-(1H-tetrazol-1-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.